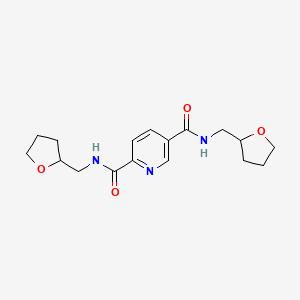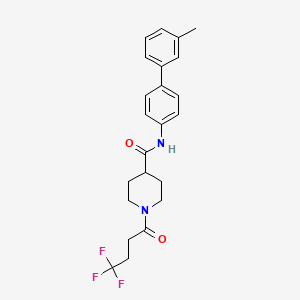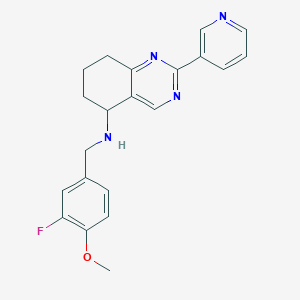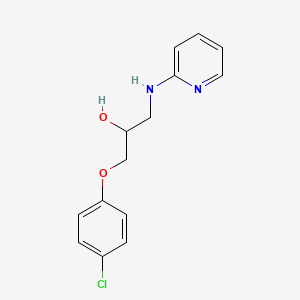
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-804598 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide selectively blocks the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of the inflammasome. By blocking the P2X7 receptor, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide reduces inflammation and neuronal damage in neurodegenerative diseases, reduces pain sensitivity in chronic pain, and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has several biochemical and physiological effects, including reducing inflammation and neuronal damage in neurodegenerative diseases, reducing pain sensitivity in chronic pain, and inhibiting the growth and metastasis of cancer cells. N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its selectivity for the P2X7 receptor, its ability to reduce inflammation and neuronal damage in neurodegenerative diseases, and its ability to reduce pain sensitivity in chronic pain. The limitations of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
For the research on N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide include further studies to determine its optimal dosage and administration, its potential use in combination with other drugs for the treatment of neurodegenerative diseases, chronic pain, and cancer, and its potential use in other diseases and conditions. Additionally, further studies are needed to determine the long-term effects of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide on the P2X7 receptor and its potential for the development of drug resistance.
Synthesemethoden
The synthesis of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide involves several steps, including the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2-furanmethanol to give the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the final product, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, chronic pain, and cancer. In neurodegenerative diseases, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce inflammation and neuronal damage in animal models of Alzheimer's disease and multiple sclerosis. In chronic pain, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. In cancer, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells.
Eigenschaften
IUPAC Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQVENVKACFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)
![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)

![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6085893.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)